(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one
Description
The compound (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one is a pyrazol-3-one derivative characterized by a benzothiazole substituent at position 2, a methyl group at position 5, and a morpholine-containing ethylidene side chain at position 2. The Z-configuration of the ethylidene group is critical for maintaining its planar geometry, which facilitates π-π stacking interactions in biological systems . This compound is hypothesized to exhibit bioactivity due to the benzothiazole moiety, which is commonly associated with antimicrobial and anticancer properties, and the morpholine group, which enhances solubility and bioavailability .
Properties
Molecular Formula |
C19H23N5O2S |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-methyl-4-[C-methyl-N-(2-morpholin-4-ylethyl)carbonimidoyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H23N5O2S/c1-13(20-7-8-23-9-11-26-12-10-23)17-14(2)22-24(18(17)25)19-21-15-5-3-4-6-16(15)27-19/h3-6,22H,7-12H2,1-2H3 |
InChI Key |
UYTQVOHMWBPCHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NCCN4CCOCC4)C |
Origin of Product |
United States |
Preparation Methods
Core Benzothiazole Synthesis
The benzothiazole moiety in Compound A is synthesized via a modified Herz reaction, a well-established route for benzothiazole derivatives. Starting with p-toluidine, condensation with ammonium thiocyanate in the presence of hydrobromic acid yields 2-aminobenzothiazole intermediates. This step is critical for establishing the heterocyclic framework, with reaction temperatures maintained at 80–100°C to prevent side reactions.
Representative Reaction Conditions
Morpholine-Ethylamine Side Chain Incorporation
The morpholine-ethylamine side chain is introduced via nucleophilic substitution. 2-Morpholinoethylamine reacts with a bromoacetyl intermediate under mild basic conditions (pH 8–9) to form the requisite ethylidene linkage. This step requires anhydrous dimethylformamide (DMF) as the solvent to enhance nucleophilicity, with yields ranging from 65% to 70%.
Pyrazolone Ring Formation and Cyclization
The final pyrazolone ring is constructed through a Knorr-type cyclization. A hydrazine derivative reacts with a β-ketoester precursor at elevated temperatures (110–120°C), facilitated by acetic acid as a catalyst. Steric hindrance from the methyl group at position 5 necessitates prolonged reaction times (12–16 hours) to achieve >90% conversion.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents like DMF accelerate the morpholine-ethylamine coupling step, while dichloromethane (DCM) optimizes cyclization yields by reducing side-product formation.
Comparative Solvent Performance
| Solvent | Cyclization Yield (%) | Side Products (%) |
|---|---|---|
| DMF | 78 | 15 |
| DCM | 92 | 5 |
| THF | 68 | 20 |
Catalytic Systems
Palladium-based catalysts (e.g., Pd/C) improve efficiency in hydrogenation steps, reducing reaction times by 30% compared to traditional Raney nickel. However, catalyst loading must be carefully controlled (<1 wt%) to avoid over-reduction of the benzothiazole ring.
Scalability and Industrial Applications
Continuous Flow Chemistry
Batch synthesis limitations, such as exothermicity in the cyclization step, are mitigated using continuous flow reactors. Microreactors with a residence time of 8 minutes achieve 94% yield at 130°C, compared to 76% in batch systems.
Flow vs. Batch Performance
| Parameter | Batch System | Flow System |
|---|---|---|
| Temperature | 120°C | 130°C |
| Residence Time | 16 hours | 8 minutes |
| Yield | 76% | 94% |
| Purity | 88% | 97% |
Purification Techniques
Chromatographic purification remains standard, but crystallization protocols using ethanol-water mixtures (3:1 v/v) enhance recovery rates to 85% while reducing solvent waste.
Analytical Characterization
Structural Confirmation
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction processes can modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen.
Cyclization: Intramolecular cyclization reactions may occur due to the presence of multiple functional groups.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or other nucleophiles.
Cyclization: Acidic or basic conditions to promote cyclization.
Major Products: The specific products depend on reaction conditions and regioselectivity. Isolation and characterization are essential to identify intermediates and final products.
Scientific Research Applications
-
Anticancer Properties :
- Research indicates that compounds similar to (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. Studies have shown that pyrazolone derivatives can effectively induce apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK .
-
Anti-inflammatory Activity :
- The compound has been investigated for its potential as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. Analogous compounds have demonstrated significant anti-inflammatory effects with minimal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
- Antimicrobial Effects :
Synthesis and Derivative Exploration
The synthesis of this compound typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the benzothiazole ring followed by the formation of the pyrazolone core and the introduction of the morpholine moiety. Optimizing reaction conditions such as temperature and catalysts is crucial for achieving high yields and purity .
Case Studies and Research Findings
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways fully.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of the target compound is best understood by comparing it with analogs sharing the pyrazol-3-one core but differing in substituents. Below is a detailed analysis:
Table 1: Comparative Analysis of Pyrazol-3-one Derivatives
Key Findings from Comparative Studies
Bioavailability and Solubility: The morpholine group in the target compound likely improves aqueous solubility compared to the hydroxylphenyl analog in , which may suffer from lower solubility due to phenolic OH . The fluorophenyl and triazole substituents in ’s compound enhance lipophilicity and metabolic stability, making it more suitable for oral administration .
Electronic Effects: The benzothiazole group in the target compound (electron-deficient aromatic system) may facilitate interactions with electron-rich biological targets, such as ATP-binding pockets in kinases.
Synthetic Accessibility: The target compound’s synthesis likely follows a condensation pathway similar to ’s method for pyrazolone derivatives, but the morpholine-ethylamino side chain requires specialized coupling reagents . ’s compound uses a triazole-methylphenyl group, which demands click chemistry or copper-catalyzed azide-alkyne cycloaddition .
Structural Insights :
- X-ray crystallography (using tools like SHELX and WinGX ) reveals that Z-configuration in all analogs ensures planar geometry, critical for maintaining π-stacking interactions.
Biological Activity
The compound (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that has attracted attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of . The structure features a benzothiazole moiety, a pyrazolone core, and various functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H23N5OS |
| Molecular Weight | 429.5 g/mol |
| IUPAC Name | 2-(1,3-benzothiazol-2-yl)-5-methyl-4-[C-methyl-N-[2-(morpholin-4-yl)ethyl]carbonimidoyl]-1H-pyrazol-3-one |
| InChI Key | WODKBVPHFBFHPK-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that derivatives of benzothiazole, including compounds similar to the one , exhibit significant antimicrobial and antifungal activities. For example, studies have shown that 2-mercaptobenzothiazole derivatives possess potent activity against various pathogens such as Staphylococcus aureus and Candida albicans . The presence of the benzothiazole group is often linked with enhanced antimicrobial effects.
Enzyme Inhibition
The compound's structure suggests potential interactions with specific enzymes. Benzothiazole derivatives have been documented as inhibitors of several enzymes, including:
- Acyl CoA cholesterol acyltransferase
- Monoamine oxidase
- Heat shock protein 90
These interactions can lead to significant therapeutic effects in conditions like cancer and cardiovascular diseases .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of pyrazolone derivatives. For instance, certain compounds have been shown to selectively inhibit cyclooxygenase-II (COX-II), which is implicated in inflammatory processes . The compound may exhibit similar properties due to its structural characteristics.
Case Studies
- Study on COX-II Inhibition :
- Antimicrobial Activity Screening :
The mechanism by which this compound exerts its biological effects likely involves binding to specific molecular targets such as enzymes or receptors. This interaction can modulate their activity, leading to downstream effects such as altered signal transduction pathways or changes in gene expression. The unique combination of functional groups within the molecule enhances its ability to engage with biological targets effectively.
Q & A
Q. Example Protocol :
React 1,3-benzothiazole-2-carbohydrazide with ethyl acetoacetate to form the pyrazol-3-one core.
Introduce the morpholinyl-ethylamine substituent via reductive amination under N₂, using NaBH₃CN as a reducing agent.
Purify via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) to isolate the Z-isomer .
Advanced Question: How can computational methods predict the compound’s bioactivity, and what validation experiments are required?
Answer:
Computational Workflow :
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). The benzothiazole and morpholinyl groups may engage in π-π stacking and hydrogen bonding .
- QSAR modeling : Correlate electronic descriptors (e.g., HOMO-LUMO gaps) with biological activity data from analogs, such as pyrazole-thiadiazole hybrids .
Q. Experimental Validation :
- Enzyme inhibition assays : Test against serine/threonine kinases (e.g., PKA or PKC) using ATP-competitive assays.
- Cellular uptake studies : Use fluorescence tagging (e.g., BODIPY conjugates) to assess permeability in HEK293 or HeLa cells .
Basic Question: What spectroscopic techniques are critical for characterizing this compound’s structure?
Answer:
- ¹H/¹³C NMR : Confirm the Z-configuration via coupling constants (e.g., ethylidene proton at δ 6.8–7.2 ppm with J = 10–12 Hz) and benzothiazole aromatic signals .
- HRMS : Verify molecular ion [M+H]⁺ with <2 ppm error.
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and secondary amine N-H bends (~3300 cm⁻¹) .
Data Contradiction Tip : If NMR shows unexpected splitting, consider rotameric effects from the morpholinyl-ethylamine group. Use variable-temperature NMR to resolve .
Advanced Question: How do substituents (e.g., benzothiazole vs. phenyl) influence the compound’s reactivity in cross-coupling reactions?
Answer:
- Benzothiazole : Enhances electron-withdrawing effects, accelerating Suzuki-Miyaura couplings (e.g., with aryl boronic acids) but may require Pd(OAc)₂/XPhos catalysts for efficiency .
- Morpholinyl-ethylamine : Acts as a directing group in C-H activation reactions. Compare to phenyl analogs, which lack coordination sites for metal catalysts .
Q. Case Study :
- Replace benzothiazole with phenyl in a model compound. Reactivity in Buchwald-Hartwig amination decreases by ~40%, confirming the benzothiazole’s role in stabilizing transition states .
Basic Question: What purification strategies are effective for isolating this compound from synthetic by-products?
Answer:
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile:H₂O gradient) to separate polar by-products (e.g., unreacted morpholinyl-ethylamine).
- Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) for high-purity crystals. Note: Morpholinyl groups increase solubility in polar solvents, requiring slow evaporation .
Q. Yield Optimization :
- Monitor reaction progress via TLC (Rf = 0.3 in CH₂Cl₂:MeOH 9:1). Terminate at 85% conversion to minimize side-product formation .
Advanced Question: How can mechanistic studies resolve contradictions in reported catalytic pathways for similar pyrazol-3-one derivatives?
Answer:
Contradiction Example :
- Study A : Proposes a radical pathway for ethylidene formation using AIBN .
- Study B : Attributes the same step to acid-catalyzed keto-enol tautomerism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
